molecular formula C14H19NO3 B13540785 Ethyl 4-(4-piperidinyloxy)benzoate CAS No. 460365-21-3

Ethyl 4-(4-piperidinyloxy)benzoate

Cat. No.: B13540785
CAS No.: 460365-21-3
M. Wt: 249.30 g/mol
InChI Key: JOQPZTQGIMHZOS-UHFFFAOYSA-N
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Description

Ethyl 4-(piperidin-4-yloxy)benzoate is a chemical compound with the molecular formula C14H19NO3 It is a derivative of benzoic acid and piperidine, featuring an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(piperidin-4-yloxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with piperidine in the presence of a suitable esterification agent such as ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product.

Industrial Production Methods: In an industrial setting, the production of ethyl 4-(piperidin-4-yloxy)benzoate may involve large-scale esterification processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(piperidin-4-yloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-(piperidin-4-yloxy)benzoic acid.

    Reduction: Formation of 4-(piperidin-4-yloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(piperidin-4-yloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(piperidin-4-yloxy)benzoate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(piperidin-4-yloxy)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride: A salt form with different solubility and stability properties.

    4-(Piperidin-4-yloxy)benzoic acid: A carboxylic acid derivative with distinct reactivity.

    Piperidine derivatives: Various substituted piperidines with different pharmacological activities.

The uniqueness of ethyl 4-(piperidin-4-yloxy)benzoate lies in its specific ester functional group and the combination of benzoic acid and piperidine moieties, which confer unique chemical and biological properties.

Properties

CAS No.

460365-21-3

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 4-piperidin-4-yloxybenzoate

InChI

InChI=1S/C14H19NO3/c1-2-17-14(16)11-3-5-12(6-4-11)18-13-7-9-15-10-8-13/h3-6,13,15H,2,7-10H2,1H3

InChI Key

JOQPZTQGIMHZOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2CCNCC2

Origin of Product

United States

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